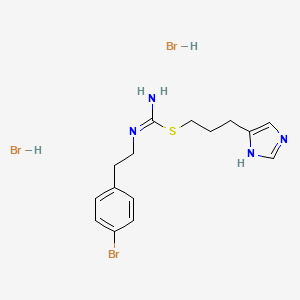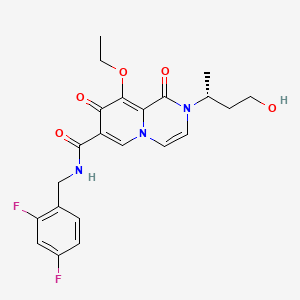
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection. It has shown potent inhibition of HIV replication in various cell types.
Vorbereitungsmethoden
The synthesis of 2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir involves several steps. One of the key steps includes transforming ethyl 4-chloro-3-oxobutanoate into an enaminone, which is then deprotonated with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at -78°C. This intermediate is then reacted with ethyl 2-chloro-2-oxoacetate to provide a pyrone in high yield . Industrial production methods for Dolutegravir and its impurities involve multi-ton scale synthesis, ensuring the compound’s availability for research and clinical use .
Analyse Chemischer Reaktionen
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is primarily used in scientific research as an impurity standard for Dolutegravir. Its applications include:
Chemistry: Studying the synthesis and degradation pathways of Dolutegravir.
Biology: Investigating the compound’s effects on various cell lines and its potential as an antiviral agent.
Medicine: Evaluating the efficacy and safety of Dolutegravir in clinical trials.
Industry: Ensuring the quality and purity of Dolutegravir in pharmaceutical production
Wirkmechanismus
Dolutegravir, and by extension its impurity 2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir, inhibits HIV-1 integrase by binding to the enzyme’s active site. This blocks the strand transfer step of retroviral DNA integration into the host cell, which is essential for HIV replication. This mechanism results in the inhibition of viral activity .
Vergleich Mit ähnlichen Verbindungen
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is unique due to its specific structure and role as an impurity of Dolutegravir. Similar compounds include:
Raltegravir: Another HIV-1 integrase inhibitor, but with a different resistance profile.
Elvitegravir: A first-generation integrase inhibitor with a lower genetic barrier to resistance compared to Dolutegravir.
These compounds share a similar mechanism of action but differ in their chemical structures and resistance profiles, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C22H23F2N3O5 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
N-[(2,4-difluorophenyl)methyl]-9-ethoxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C22H23F2N3O5/c1-3-32-20-18-22(31)27(13(2)6-9-28)8-7-26(18)12-16(19(20)29)21(30)25-11-14-4-5-15(23)10-17(14)24/h4-5,7-8,10,12-13,28H,3,6,9,11H2,1-2H3,(H,25,30)/t13-/m1/s1 |
InChI-Schlüssel |
QOCUXTGEPGNXEY-CYBMUJFWSA-N |
Isomerische SMILES |
CCOC1=C2C(=O)N(C=CN2C=C(C1=O)C(=O)NCC3=C(C=C(C=C3)F)F)[C@H](C)CCO |
Kanonische SMILES |
CCOC1=C2C(=O)N(C=CN2C=C(C1=O)C(=O)NCC3=C(C=C(C=C3)F)F)C(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



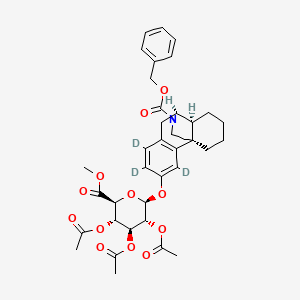
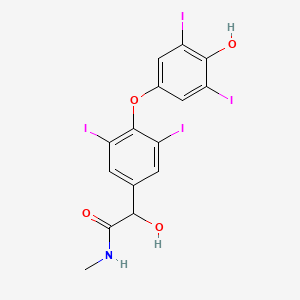
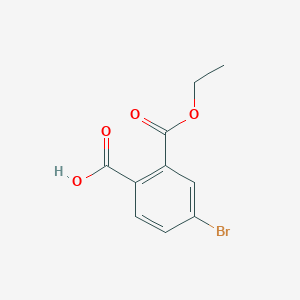
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
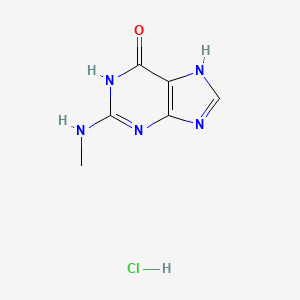
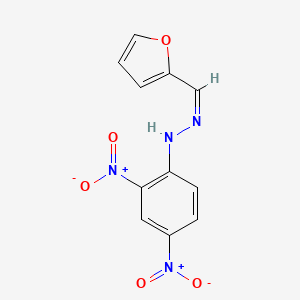
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
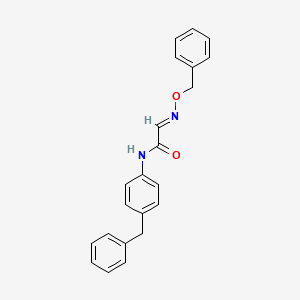
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
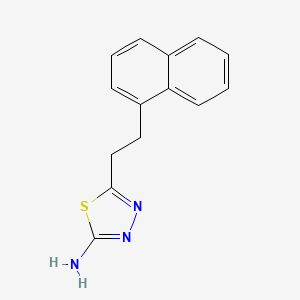
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
